molecular formula C18H28Cl2N2O B12752240 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride CAS No. 130260-16-1

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride

Cat. No.: B12752240
CAS No.: 130260-16-1
M. Wt: 359.3 g/mol
InChI Key: NBXAASCHBGRMQK-UHFFFAOYSA-N
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Description

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a benzoquinolizine core with tetrahydro and pyrrolidinyl ethoxy substituents, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of tetrahydro and pyrrolidinyl ethoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride can be compared with other similar compounds, such as:

    1H,5H-Benzo(ij)quinolizine derivatives: These compounds share the benzoquinolizine core but differ in their substituents.

    Pyrrolidinyl ethoxy derivatives:

Properties

CAS No.

130260-16-1

Molecular Formula

C18H28Cl2N2O

Molecular Weight

359.3 g/mol

IUPAC Name

7-(2-pyrrolidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride

InChI

InChI=1S/C18H26N2O.2ClH/c1-2-8-19(7-1)11-12-21-17-13-15-5-3-9-20-10-4-6-16(14-17)18(15)20;;/h13-14H,1-12H2;2*1H

InChI Key

NBXAASCHBGRMQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl

Origin of Product

United States

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